Product packaging for DL-Panthenol(Cat. No.:CAS No. 62507-76-0)

DL-Panthenol

Cat. No.: B7790842
CAS No.: 62507-76-0
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Panthenol, a stable racemic mixture of D-Panthenol and L-Panthenol, is the alcohol analog of pantothenic acid (Vitamin B5) and functions as a provitamin . This compound is readily absorbed and converted in the skin to pantothenic acid, a natural constituent of all living cells and a key component of coenzyme A, which plays a vital role in cellular biosynthesis and energy metabolism . In research applications, this compound is valued for its diverse physiological activities. For skin model studies, it demonstrates significant moisturizing properties by improving hydration, reducing water loss, and maintaining skin elasticity . When applied for research on skin epithelization and wound healing, the D-isomer in the mixture is converted to Vitamin B5, promoting the stimulation of epithelization, granulation, and showing anti-inflammatory effects . It has the potential to improve the appearance of skin affected by dryness, roughness, and scaling . In hair care research, this compound acts as a powerful humectant, improving hair hydration, strength, flexibility, and shine by penetrating the hair shaft . It is important for researchers to note that while the entire racemic mixture contributes to moisturization, the physiological activity for skin repair is primarily attributed to the D-Panthenol component . This ingredient is soluble in water and recommended for incorporation into the water phase of formulations at temperatures below 40°C (104°F) to maintain stability . Typical usage rates in research formulations range from 0.5% to 5%, depending on the intended application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO4 B7790842 DL-Panthenol CAS No. 62507-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044598
Record name Panthenol
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16485-10-2, 81-13-0
Record name DL-Panthenol
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Record name Panthenol [USAN:USP:INN:BAN:JAN]
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Record name Panthenol
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Record name panthenol
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Record name Dexpanthenol [USAN)
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Record name PANTHENOL
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Mechanistic Investigations of Dl Panthenol S Biological Actions

Cellular and Molecular Mechanisms

The biological effects of DL-Panthenol are rooted in its intricate involvement in fundamental cellular processes. As a stable alcohol analog of pantothenic acid (Vitamin B5), its primary mechanism of action begins with its conversion into this essential vitamin, which subsequently participates in a cascade of metabolic pathways crucial for cell maintenance, repair, and energy production. atamanchemicals.comatamanchemicals.comulprospector.com

Conversion to Pantothenic Acid and Coenzyme A (CoA) Synthesis

This compound is readily absorbed and oxidized in the body to form pantothenic acid. atamanchemicals.comatamanchemicals.com This conversion is a critical step, as only the dextrorotatory enantiomer, D-Panthenol, is biologically active and can be utilized in subsequent metabolic pathways. ulprospector.comsimply-ingredients.comskinident.world The racemic mixture, this compound, therefore, possesses approximately half the physiological activity of pure D-Panthenol. skinident.world

Once converted, pantothenic acid serves as a vital precursor for the synthesis of Coenzyme A (CoA), a molecule central to cellular metabolism. wikipedia.orgoregonstate.educhemicalbook.com The synthesis of CoA from pantothenic acid is a multi-step enzymatic process. wikipedia.org This pathway is essential for the metabolism of carbohydrates, lipids, and proteins. atamanchemicals.comdsm.com

Key Steps in Coenzyme A Synthesis from Pantothenic Acid:

StepReactant(s)EnzymeProduct
1Pantothenic acid, ATPPantothenate Kinase4'-Phosphopantothenate
24'-Phosphopantothenate, Cysteine, ATPPhosphopantothenoylcysteine Synthetase4'-Phospho-N-pantothenoylcysteine (PPC)
34'-Phospho-N-pantothenoylcysteine (PPC)Phosphopantothenoylcysteine Decarboxylase4'-Phosphopantetheine
44'-Phosphopantetheine, ATPDephospho-CoA KinaseDephospho-CoA
5Dephospho-CoA, ATPDephosphocoenzyme A KinaseCoenzyme A (CoA)

This table provides a simplified overview of the CoA biosynthetic pathway initiated by pantothenic acid. wikipedia.org

The initial and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenic acid, a reaction catalyzed by the enzyme pantothenate kinase. wikipedia.orgnih.gov This enzymatic step is subject to feedback inhibition, where the end products of the pathway, namely CoA and its acyl derivatives like Acetyl CoA, can competitively inhibit the activity of pantothenate kinase. wikipedia.orgnih.govnih.gov This regulatory mechanism ensures that the cellular levels of CoA are tightly controlled.

Mutations in the PANK2 gene, which encodes for a specific isoform of pantothenate kinase, can lead to a reduction in CoA synthesis. nih.gov This highlights the critical role of this enzyme in maintaining cellular metabolic function.

Acetyl CoA, derived from the metabolism of pantothenic acid via CoA, is the primary entry point for two-carbon units into the citric acid cycle, also known as the Krebs cycle. atamanchemicals.comulprospector.com This cycle is the final common pathway for the oxidation of fuel molecules—amino acids, fatty acids, and carbohydrates. ulprospector.comformulatorsampleshop.com The main function of the citric acid cycle is to generate energy in the form of ATP and reducing equivalents (NADH and FADH2) by oxidizing Acetyl CoA to carbon dioxide and water. atamanchemicals.comulprospector.com Therefore, by contributing to the pool of Acetyl CoA, this compound indirectly influences cellular energy production. researchgate.net

Impact on Acetyl Coenzyme A (Acetyl CoA) Metabolism

Regulation of Cell Growth and Proliferation

This compound has been shown to stimulate the proliferation of various cell types, including dermal fibroblasts. atamanchemicals.comulprospector.com This effect is intrinsically linked to its role in CoA synthesis, which is essential for the production of fatty acids and sphingolipids required for cell membrane integrity and the synthesis of molecules vital for cell maintenance and repair. atamanchemicals.com Research indicates that D-panthenol enhances cell viability and can accelerate cell turnover. atamanchemicals.comulprospector.com

A key indicator of cell proliferation is the expression of the nuclear protein Ki67. researchgate.netnih.gov Studies have demonstrated that D-panthenol treatment can lead to an increase in the expression of Ki67 in cultured human hair follicle cells, including dermal papilla cells (hDPCs). researchgate.netnih.gov This upregulation of Ki67 provides direct evidence of the pro-proliferative effects of D-panthenol at a cellular level. scribd.com

Research Findings on D-Panthenol and Ki67 Expression in hDPCs:

Study FocusCell TypeObservationImplication
Effect of D-panthenol on cell proliferationHuman Dermal Papilla Cells (hDPCs)Increased percentage of Ki67 positive cells after treatment. researchgate.netD-panthenol stimulates cell proliferation.

This table summarizes findings from a study investigating the impact of D-panthenol on cellular proliferation markers. researchgate.net

Impact on Dermal Papilla Cells (hDPCs)

This compound has been shown to have a significant positive impact on human dermal papilla cells (hDPCs), which play a crucial role in hair follicle development and growth. Studies have demonstrated that D-panthenol, the active form of this compound, enhances the viability of cultured hDPCs. nih.govresearchgate.net This is accompanied by an increase in the cellular proliferation marker Ki67. nih.govresearchgate.netresearchgate.net

Furthermore, treatment with D-panthenol stimulates the expression of several anagen-inducing factors in hDPCs. nih.gov These include alkaline phosphatase (ALP), β-catenin, and versican, all of which are involved in triggering and elongating the anagen (growth) phase of the hair cycle. nih.gov Conversely, D-panthenol has been found to reduce the expression of transforming growth factor-beta 1 (TGF-β1) at both the mRNA and protein levels, a factor known to promote the catagen (regression) phase of the hair follicle. nih.govdntb.gov.uaresearchgate.net

Table 1: Effects of D-Panthenol on Human Dermal Papilla Cells (hDPCs)
ParameterEffect of D-PanthenolAssociated Markers
Cell ViabilityIncreasedKi67
Anagen Phase InductionStimulatedALP, β-catenin, Versican
Catagen Phase InductionReducedTGF-β1
Effects on Outer Root Sheath Cells (hORSCs)

The outer root sheath is a critical component of the hair follicle, providing structural support and contributing to hair growth. Research indicates that D-panthenol enhances the proliferation and viability of cultured human outer root sheath cells (hORSCs). nih.govresearchgate.net In these cells, D-panthenol has been observed to down-regulate the mRNA expression of cell senescence markers, p21 and p16. nih.govresearchgate.net Additionally, it up-regulates the expression of both vascular endothelial growth factor (VEGF) and its receptor (VEGFR), suggesting a role in promoting vascularization around the hair follicle. nih.govresearchgate.netdntb.gov.uaresearchgate.net

Table 2: Effects of D-Panthenol on Human Outer Root Sheath Cells (hORSCs)
ParameterEffect of D-PanthenolAssociated Markers
Cell Proliferation & ViabilityEnhanced-
Cell SenescenceDown-regulatedp21, p16 (mRNA)
Angiogenesis FactorsUp-regulatedVEGF, VEGFR
Fibroblast Proliferation Activation

This compound is recognized for its ability to stimulate the proliferation of dermal fibroblasts, which are key cells in the skin's connective tissue responsible for producing collagen and other extracellular matrix components. atamanchemicals.comdrugbank.comulprospector.com This stimulatory effect is crucial for wound healing and maintaining skin elasticity. nih.govresearchgate.net In vitro studies have shown that panthenol treatment of dermal fibroblasts leads to the upregulation of several genes, including those encoding for interleukin-6 (IL-6), interleukin-8 (IL-8), and heme oxygenase-1 (HMOX-1). nih.gov The induction of HMOX-1 at the protein level has been confirmed and is associated with enhanced suppression of free radical formation in these cells. nih.govresearchgate.net The activation of fibroblast proliferation by panthenol contributes to accelerated re-epithelialization and cell turnover. atamanchemicals.comulprospector.commedicalnewstoday.com

Apoptosis and Senescence Pathway Modulation

This compound has been found to influence cellular pathways related to programmed cell death (apoptosis) and cellular aging (senescence), contributing to its regenerative properties.

In studies involving human dermal papilla cells, D-panthenol treatment has been shown to significantly reduce the mRNA expression of key apoptosis markers, namely Caspase-3 and Caspase-9. nih.gov These caspases are critical executioners in the apoptotic cascade, and their suppression indicates an anti-apoptotic effect of D-panthenol. nih.gov This reduction in apoptotic markers is believed to be one of the cellular mechanisms underlying its efficacy in promoting hair follicle health. nih.gov

Cellular senescence is a state of irreversible growth arrest that contributes to aging. This compound has demonstrated the ability to counteract this process. In both cultured hDPCs and hORSCs, D-panthenol treatment leads to a significant, concentration-dependent reduction in the mRNA and protein expression of the cell senescence markers p21 and p16. nih.govresearchgate.net These proteins are cyclin-dependent kinase inhibitors that play a central role in enforcing cell cycle arrest. frontiersin.orgnih.govnih.gov By down-regulating p21 and p16, D-panthenol helps to prevent premature senescence in hair follicle cells, thereby promoting their growth and viability. nih.govmdpi.com

Suppression of Apoptotic Markers (e.g., Caspase3/9)

Angiogenesis and Vascularization

The formation of new blood vessels, or angiogenesis, is vital for tissue repair and hair follicle nourishment. Research has shown that this compound can stimulate factors involved in this process. In cultured hDPCs and hORSCs, D-panthenol treatment up-regulates the expression of Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.netresearchgate.net VEGF is a potent signaling protein that promotes the growth of new blood vessels. nih.gov Furthermore, in hORSCs, D-panthenol also increases the expression of the VEGF receptor (VEGFR). nih.govresearchgate.netdntb.gov.uaresearchgate.net This dual action of stimulating both the growth factor and its receptor suggests that this compound can enhance angiogenesis and vascularization, which is crucial for supporting the metabolic activity of growing hair follicles. nih.gov

Up-regulation of VEGF and VEGFR Expression

This compound has been observed to influence the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key regulators of angiogenesis and cell growth. In a study on cultured human outer root sheath cells (hORSCs), D-panthenol treatment led to the up-regulation of both VEGF and its receptor, VEGFR. This suggests that the hair growth-stimulating activity of D-panthenol may be partly attributed to its ability to enhance cell viability and prolong the anagen (growth) phase of hair follicles through the stimulation of VEGF signaling. The expression of VEGF was also found to be stimulated in human dermal papilla cells (hDPCs) following treatment with D-panthenol.

Cytokine Modulation and Inflammatory Pathways

This compound demonstrates a complex and context-dependent influence on inflammatory pathways, modulating the expression of both pro- and anti-inflammatory cytokines. Its role appears to vary depending on the physiological state, such as during wound healing versus a state of chronic inflammation. This modulation is a key aspect of its therapeutic and protective effects. cabidigitallibrary.orgtypology.cominonu.edu.tr

Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

The regulation of pro-inflammatory cytokines by this compound is multifaceted. During the crucial inflammatory phase of wound healing, D-panthenol has been shown to up-regulate the gene expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.netnih.gov This up-regulation is considered beneficial for the healing process, as these cytokines play a vital role in initiating the repair cascade. researchgate.netanokhaskincare.com For instance, studies on human dermal fibroblasts and in vivo wound models have demonstrated that topical application of dexpanthenol (B1670349) leads to increased expression of IL-1β and IL-6, which are essential for stimulating fibroblast proliferation and re-epithelialization. researchgate.netnih.govatamanchemicals.com

Conversely, in contexts of inflammation not related to acute wound healing, panthenol exhibits anti-inflammatory properties by reducing the levels of these same cytokines. typology.cominonu.edu.tr One study indicated that panthenol treatment can control the release of inflammatory factors like IL-6 to alleviate inflammation. cabidigitallibrary.org Furthermore, a novel compound, panthenol citrate (B86180), has been shown to reduce inflammation by decreasing the expression of IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α) in a diabetic wound model. nih.gov Another study highlighted that dexpanthenol administration could significantly reduce the increased levels of IL-1β and IL-6 in nicotine-induced lung injury, suggesting it counteracts inflammation by inhibiting the nuclear translocation of NF-κB. inonu.edu.tr

Research Findings on this compound and Pro-inflammatory Cytokines

Study ContextForm of PanthenolCytokineObserved EffectReference
Wound Healing (in vivo)DexpanthenolIL-1β, IL-6Up-regulation of gene expression researchgate.net
Wound Healing (in vitro)Calcium PantothenateIL-6, IL-8Up-regulation of gene expression nih.gov
Inflammation (Keratinocytes)PanthenolIL-6Inhibition of release typology.com
Nicotine-Induced Lung Injury (Rats)DexpanthenolIL-1β, IL-6Reduction of increased levels inonu.edu.tr
Diabetic Wound HealingPanthenol CitrateIL-1β, IL-6, TNF-αReduction of expression nih.gov
Influence on Anti-inflammatory Cytokines (e.g., IL-4, IL-10)

The influence of this compound on anti-inflammatory cytokines is less extensively documented. However, research on panthenol citrate has demonstrated its ability to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in a diabetic wound model. This suggests a mechanism by which panthenol derivatives may promote a shift towards an anti-inflammatory environment conducive to tissue repair. nih.gov Currently, there is a lack of specific research findings on the direct influence of this compound on Interleukin-4 (IL-4) expression.

Inhibition of gsh-px activities

The interaction of this compound with glutathione (B108866) peroxidase (GSH-Px) appears to be modulatory rather than one of direct inhibition. In a study on rhabdomyolysis-induced acute kidney injury in rats, administration of D-panthenol was found to alleviate the pathologically increased activities of several antioxidant enzymes, including GSH-Px. This suggests that D-panthenol helps to normalize the antioxidant response in a state of oxidative stress, rather than directly inhibiting the enzyme's function under normal conditions. This modulatory role is a key part of its protective effects through the normalization of mitochondrial metabolism and modulation of glutathione-dependent signaling.

Redox Potential and Antioxidant Effects

This compound exhibits significant antioxidant properties and can modulate the cellular redox state, contributing to its protective effects against oxidative stress.

Attenuation of Protein Glutathionylation

A key mechanism of this compound's antioxidant action is the attenuation of protein S-glutathionylation, a reversible post-translational modification of cysteine residues by glutathione. Under conditions of oxidative stress, an increase in S-glutathionylated proteins can occur, altering protein function. Studies have shown that D-panthenol contributes to a decrease in the level of S-glutathionylated proteins in brain mitochondria and in kidney tissue following injury. typology.com This effect is associated with the normalization of the redox potential of the glutathione system and the restoration of mitochondrial energy metabolism. typology.com

Research Findings on this compound's Redox and Antioxidant Effects

Biological ProcessObserved Effect of D-PanthenolStudy ModelReference
Protein S-glutathionylationAttenuation / DecreaseRhabdomyolysis-induced acute kidney injury (rats)
Protein S-glutathionylationDecrease in levelBrain mitochondria under oxidative stress (in vitro) typology.com
Glutathione Peroxidase (GSH-Px) ActivityAlleviation of increased activityRhabdomyolysis-induced acute kidney injury (rats)
Inhibition of Lipid Peroxidation

This compound, specifically its biologically active D-enantiomer, exhibits significant antioxidant properties, most notably through the inhibition of lipid peroxidation. researchgate.netmdpi.com This protective action has been observed both in vivo and in vitro on isolated mitochondria. researchgate.netmdpi.com Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. D-Panthenol's mechanism against this is linked to its role as a precursor to Coenzyme A (CoA). nih.gov Studies have shown that preincubation of cells with panthenol derivatives leads to a reduction in lipid peroxidation induced by agents like the Fenton reaction (Fe²⁺ + H₂O₂). nih.gov This protective effect is not due to a direct scavenging mechanism but rather an increase in the cellular levels of CoA. nih.gov Increased CoA may diminish the propagation of lipid peroxidation and promote the repair of damaged phospholipids. nih.gov

In a model of rhabdomyolysis-induced acute kidney injury, the administration of D-panthenol alleviated signs of oxidative stress, including increased levels of lipid peroxidation products. mdpi.comnih.govnih.gov Similarly, in brain mitochondria subjected to oxidative stress, D-panthenol demonstrated a neuroprotective effect by inhibiting lipid peroxidation. medchemexpress.commdpi.com

Experimental ModelInducing AgentObserved Effect of D-PanthenolReference
Rhabdomyolysis-induced Acute Kidney Injury (rats)GlycerolAlleviated increased levels of lipid peroxidation products in kidney tissue. mdpi.comnih.govnih.gov
Brain Mitochondria in vitrotBHP / FeSO₄Inhibited lipid peroxidation. medchemexpress.commdpi.com
Ehrlich Ascites Tumor CellsFenton Reaction (Fe²⁺ + H₂O₂)Reduced lipid peroxidation. nih.gov
Modulation of Glutathione-dependent Signaling

D-Panthenol influences the glutathione system, a critical component of cellular antioxidant defense. nih.gov Its administration has been shown to modulate the redox potential of the glutathione system and decrease the levels of S-glutathionylated proteins, which are markers of oxidative stress. nih.govmdpi.comresearchgate.net In studies on rhabdomyolysis-induced kidney injury, one of the key mechanisms of D-panthenol's beneficial effects was the modulation of glutathione-dependent signaling. mdpi.comnih.govnih.gov This included restoring the level of reduced glutathione (GSH) in renal tissue. mdpi.com

Research on brain mitochondria under oxidative stress also highlights this modulatory role. mdpi.comnih.gov Oxidative damage leads to a shift in the glutathione system's redox potential to a more oxidized state. mdpi.comnih.gov Panthenol treatment helps to normalize this potential, contributing to its neuroprotective effects. mdpi.comnih.gov This action is associated with a decrease in glutathionylated proteins, though it does not appear to be caused by the stimulation of glutathione reductase. nih.gov Instead, panthenol's ability to boost cell energetics may contribute to the increased biosynthesis of glutathione. nih.gov

System StudiedConditionEffect of D-Panthenol on Glutathione SystemReference
Rhabdomyolysis-induced Acute Kidney InjuryIn vivo (rats)Modulates glutathione-dependent signaling; restores reduced glutathione levels. mdpi.comnih.gov
Brain MitochondriaIn vitro oxidative stressNormalizes the redox potential of the glutathione system; decreases S-glutathionylated proteins. mdpi.comnih.gov
Jurkat CellsOxidative StressImpacts the activation of the glutathione redox system. mdpi.com

Impact on Mitochondrial Metabolism

Panthenol plays a restorative role in mitochondrial function, which is often compromised during oxidative stress. researchgate.net Mitochondrial dysfunction is characterized by the activation of free radical processes and changes in energy metabolism. mdpi.comnih.gov D-panthenol has been demonstrated to protect mitochondria by improving mitochondrial metabolism and reversing the negative effects of oxidative damage. nih.govmedchemexpress.com

In cases of rhabdomyolysis-induced acute kidney injury, D-panthenol's protective effects are associated with the normalization of mitochondrial metabolism. mdpi.comnih.govnih.gov This involves increasing the total levels of coenzyme A and enhancing the activity of Krebs cycle enzymes, which are crucial for cellular respiration. mdpi.comnih.govnih.gov

Recovery of Energy Metabolism

A key aspect of D-panthenol's impact on mitochondria is the recovery of energy metabolism. nih.govresearchgate.net Oxidative stress can inhibit crucial enzymes in the Krebs cycle. For instance, in brain mitochondria treated with tert-butyl hydroperoxide (tBHP), the activities of succinate (B1194679) dehydrogenase, α-ketoglutarate dehydrogenase, and aconitase were significantly decreased. mdpi.com The addition of panthenol contributed to the significant restoration of the activity of these enzymes, bringing them close to control levels. mdpi.com This restoration of mitochondrial energy metabolism is a cornerstone of its protective action against cellular damage. mdpi.comnih.gov By boosting cell energetics, panthenol can support vital processes, including the synthesis of glutathione. nih.gov

EnzymeCondition/ModelEffect of D-PanthenolReference
Krebs Cycle Enzymes (general)Rhabdomyolysis-induced AKIIncreased activity. mdpi.comnih.gov
Succinate DehydrogenaseBrain mitochondria + tBHPRestored activity. mdpi.com
α-Ketoglutarate DehydrogenaseBrain mitochondria + tBHPRestored activity. mdpi.com
AconitaseBrain mitochondria + tBHPRestored activity. mdpi.com

Enantiomeric Selectivity in Biological Activity

Panthenol exists as two enantiomers (isomers that are mirror images of each other): D-panthenol (dexpanthenol) and L-panthenol. akjournals.comakjournals.com The biological activity of panthenol is highly selective, with significant differences observed between the two forms. gdch.deresearchgate.netresearchgate.net

Differential Efficacy of D-Panthenol vs. L-Panthenol

Only the D-enantiomer of panthenol is considered biologically active. gdch.deresearchgate.netskinident.world The human body can convert D-panthenol into D-pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A. gdch.deskinident.worldatamanchemicals.com The L-enantiomer, however, is not transformed into the vitamin and is therefore considered biologically inactive. gdch.deskinident.world

Due to this selectivity, a racemic mixture of this compound provides only half the physiological activity compared to the pure D-form. gdch.deskinident.world In some instances, it has been suggested that the L-form might even counteract the biological effectiveness of the D-enantiomer. researchgate.netresearchgate.net For non-physiological effects, such as acting as a humectant for skin or hair, both the D- and DL-forms are considered to be equivalent. gdch.deskinident.worldatamanchemicals.com

EnantiomerBiological Activity (Physiological)Conversion to Vitamin B5Reference
D-Panthenol ActiveYes gdch.deresearchgate.netskinident.world
L-Panthenol InactiveNo gdch.deresearchgate.netskinident.world
This compound 50% of the activity of D-PanthenolOnly the D-portion is converted gdch.deskinident.world

Implications for Enzymatic Pathways

The differential activity of panthenol enantiomers is rooted in the specificity of the enzymatic pathways involved in its metabolism. D-panthenol is readily oxidized in the body to form pantothenic acid. atamanchemicals.com This conversion is carried out by enzymes such as alcohol dehydrogenase. europa.euformulatorsampleshop.com These enzymatic systems are stereospecific, meaning they can distinguish between the D- and L-forms and will only process the D-enantiomer.

Furthermore, the transport of pantothenic acid into cells can be an active process, and it is possible that this transport mechanism is also enantiomer-specific, favoring the D-form. europa.eu This enzymatic and transport selectivity is the biochemical basis for why D-panthenol is the preferred form for physiological applications, as it aligns with the body's metabolic machinery to produce the vital Coenzyme A. atamanchemicals.com

Pharmacological and Physiological Research of Dl Panthenol

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

DL-Panthenol, a racemic mixture of D-Panthenol and L-Panthenol, is the alcohol analog of pantothenic acid (Vitamin B5). Its pharmacological and physiological effects are largely attributed to its conversion to D-pantothenic acid, the biologically active enantiomer. drugbank.comwikipedia.org Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for elucidating its mechanisms of action.

Dermal Absorption Studies

Topical application of this compound is a common route of administration, particularly in dermatological and cosmetic products. Research indicates that this compound effectively penetrates the skin. atamanchemicals.comcriticalcatalyst.com

Studies on D-Panthenol, the active component of the racemic mixture, provide significant insights into the dermal absorption of this compound. In vitro studies using pig and rat skin have demonstrated the dermal penetration of D-Panthenol. europa.eueuropa.eu Furthermore, topical application of D-Panthenol to rats resulted in increased urinary excretion of pantothenic acid, confirming its absorption through the skin and subsequent metabolism. europa.eueuropa.eu When applied topically, panthenol is absorbed by the skin and converted into pantothenic acid. skinident.world

The formulation of the product can influence the rate and extent of dermal absorption. For instance, water-in-oil emulsions facilitate good skin penetration, leading to high local concentrations of the compound. criticalcatalyst.com

Table 1: Summary of Dermal Absorption Studies of Panthenol

Study TypeModelKey FindingsReference
In vivoRatsTopical administration of D-Panthenol led to higher urinary excretion of its metabolite, pantothenic acid, compared to control groups. europa.eueuropa.eu
In vitroRat and Pig SkinDemonstrated the occurrence of dermal penetration of D-Panthenol. europa.eueuropa.eu
General ObservationHumanTopically applied panthenol is absorbed by the skin and transformed into pantothenic acid. skinident.world

Gastrointestinal Absorption Mechanisms

Following oral administration, this compound is readily absorbed from the gastrointestinal (GI) tract. europa.eu Its physicochemical properties, including a molecular weight of 205.25 g/mol , high water solubility (562.3 g/L), and a low logKow value of -1.02, suggest that it is likely to be absorbed. europa.eu

Due to its high water solubility, passive diffusion across plasma membranes may be limited. europa.eu Instead, absorption is more likely to occur through aqueous pores or via bulk passage with water. europa.eu An active transport mechanism exists for pantothenic acid, and it is plausible that this compound may also utilize this pathway, although it is unclear if this transport is specific to the D-enantiomer. europa.eueuropa.eu Nevertheless, extensive gastrointestinal absorption is anticipated for this compound based on its physical and chemical characteristics. europa.eueuropa.eu

Metabolic Pathways and Metabolite Characterization

Once absorbed, this compound undergoes metabolic conversion. The primary metabolic process is the oxidation of the alcohol group to a carboxylic acid, transforming panthenol into pantothenic acid. atamanchemicals.comeuropa.eu This conversion is rapid and is a key step in the compound's biological activity, as only D-pantothenic acid is biologically active. drugbank.comresearchgate.net

The metabolism of this compound is expected to involve both Phase I and Phase II enzymes, primarily in the liver. europa.eueuropa.eu

Phase I Metabolism: The initial oxidation of this compound to pantothenic acid is likely catalyzed by Phase I enzymes such as cytochrome P450 (CYP) monooxygenases or alcohol and aldehyde dehydrogenases (ADH/AlDH). europa.eueuropa.eu It is presumed that this compound is metabolized through the same enzymatic pathways as D-Panthenol. europa.eu

Phase II Metabolism: Another proposed metabolic route is the hydrolysis of the amide bond, which would yield 2,4-Dihydroxy-3,3-dimethyl-butyric acid and 3-Hydroxypropylamine. europa.eu The parent compound, as well as its metabolites like pantothenic acid and the hydrolysis products, may undergo further conjugation by Phase II metabolizing enzymes, such as Glucuronosyltransferases and Sulfotransferases. europa.eueuropa.eu

The principal metabolic event is the rapid oxidation of this compound to pantothenic acid (Vitamin B5). europa.eueuropa.euresearchgate.net This conversion is crucial as pantothenic acid is a precursor for the synthesis of coenzyme A (CoA), an essential cofactor in numerous enzymatic reactions vital for cellular metabolism. drugbank.comatamanchemicals.comformulatorsampleshop.com

In addition to oxidation, hydrolysis of the amide bond in this compound has been proposed, leading to the formation of 2,4-Dihydroxy-3,3-dimethyl-butyric acid and 3-Hydroxypropylamine. europa.eu

Table 2: Key Metabolites of this compound

PrecursorMetabolic ProcessKey Enzymes (Proposed)MetaboliteReference
This compoundOxidationCytochrome P450 (CYP), Alcohol/Aldehyde Dehydrogenase (ADH/AlDH)Pantothenic Acid europa.eueuropa.eu
This compoundHydrolysisNot specified2,4-Dihydroxy-3,3-dimethyl-butyric acid, 3-Hydroxypropylamine europa.eu
Role of Phase I and Phase II Enzymes (e.g., CYP, ADH/AlDH, Glucuronosyltransferases, Sulfotransferases)

Tissue Distribution and Excretion

Following absorption, this compound is likely to be systemically distributed throughout the extracellular compartments. europa.eueuropa.eu After oral administration, it is expected to undergo a first-pass effect in the liver, which may limit the systemic distribution of the parent compound. europa.eueuropa.eu However, systemic distribution is anticipated following dermal exposure. europa.eueuropa.eu

The low logKow of -1.02 and the presumed rapid metabolism and subsequent excretion suggest a low potential for bioaccumulation. europa.eu

Excretion of this compound and its metabolites primarily occurs via the urine. europa.eueuropa.eu Studies with D-Panthenol in rats have shown that after topical application, it is quickly metabolized to pantothenic acid, which is then rapidly excreted in the urine. europa.eu Following oral administration, excretion may also occur through feces, potentially due to metabolic degradation by the intestinal microflora. europa.eu

Bioaccumulation Potential

This compound is characterized by properties that suggest a very low potential for bioaccumulation in organisms. europa.eupuracy.com Its high water solubility and a low octanol-water partition coefficient (log Kow) of -1.02 indicate that it is unlikely to accumulate in fatty tissues. europa.eueuropa.eu Regulatory assessments by bodies such as Environment Canada have concluded that this compound is not suspected to be bioaccumulative. ewg.orgewg.org

Upon topical or oral administration, this compound is absorbed and rapidly metabolized into Pantothenic acid (Vitamin B5). europa.eu This resulting metabolite is then quickly excreted, primarily via urine. europa.eueuropa.eu This rapid metabolic degradation and subsequent excretion contribute to a low biological half-life, further indicating a minimal potential for the compound to accumulate within the body. europa.eu Studies on the D-panthenol isomer confirm it is readily biodegradable and easily eliminated from water, with expectations that the DL-racemic mixture behaves similarly. puracy.comredox.com

Physicochemical Properties Influencing Bioaccumulation

Property Value/Observation Implication for Bioaccumulation Source
Log Kow -1.02 Indicates low lipophilicity, favoring partitioning in water over fatty tissue. europa.eueuropa.eu
Water Solubility 562.3 g/L High solubility in water suggests low potential for storage in organisms. europa.eu
Metabolism Rapid conversion to Pantothenic acid. The parent compound is quickly broken down. europa.eu
Excretion Rapidly excreted, primarily via urine. Minimizes the time the substance remains in the body. europa.eueuropa.eu

| Biodegradability | Readily biodegradable. | The compound does not persist in the environment. | puracy.comredox.com |

Preclinical and Translational Studies

Wound Healing and Tissue Regeneration Research

This compound, and more specifically its biologically active isomer D-panthenol, has been the subject of extensive research for its role in promoting wound healing and tissue regeneration. atamanchemicals.comlotioncrafter.com The compound is converted into pantothenic acid within the body, a precursor to coenzyme A, which is essential for numerous metabolic reactions vital for cell maintenance and repair. atamanchemicals.commdpi.com Studies have demonstrated that panthenol stimulates the proliferation of dermal fibroblasts, the cells responsible for creating the extracellular matrix and collagen, which are foundational to the healing process. atamanchemicals.comulprospector.commade-in-china.com

Re-epithelialization Acceleration

A critical phase of wound healing is re-epithelialization, the process by which new epithelial tissue covers a wound. Research indicates that panthenol significantly accelerates this process. atamanchemicals.com In vitro studies using human dermal fibroblast monolayers showed that treatment with calcium pantothenate resulted in 80% wound closure within 20 hours, compared to just 21% in control groups. cir-safety.orgcir-safety.org This effect is attributed to the stimulation of fibroblast proliferation and migration. mdpi.comcabidigitallibrary.org

Summary of In Vitro Research on Panthenol and Re-epithelialization

Study Model Key Finding Mechanism Source
Human Dermal Fibroblast Monolayers 80% wound closure in 20 hours (vs. 21% in control). Accelerated cell migration and proliferation. cir-safety.orgcir-safety.org
In Vitro Full-Thickness Mucous Membrane Improved wound closure compared to untreated controls. Upregulation of wound-healing-associated genes. cabidigitallibrary.org
Impact on Collagen Production

Collagen is a vital protein that provides structure and strength to newly formed tissue during wound healing. Research has shown that pantothenic acid, the metabolic product of panthenol, plays a role in collagen synthesis. In vitro studies using fibroblasts have demonstrated that a deficiency in pantothenic acid leads to a decrease in the synthesis of procollagen (B1174764) 4a2. jst.go.jpresearchgate.net Conversely, the presence of panthenol derivatives has been shown to support collagen synthesis in human dermal fibroblasts. mdpi.com This stimulation of collagen production contributes to the formation of a more robust and elastic regenerated tissue. neutrogena-me.com

Synergistic Effects with Other Compounds (e.g., Zinc Oxide, N-acetylcysteine)

The therapeutic effects of this compound in wound healing can be enhanced when used in combination with other compounds.

Zinc Oxide: A synergistic effect between panthenol and zinc oxide in stimulating wound healing has been claimed in cosmetic and dermatological literature. atamanchemicals.comulprospector.commade-in-china.comtreasureactives.com Both compounds are known for their protective and regenerative properties, and their combination is often utilized in formulations aimed at enhancing skin barrier repair. atamanchemicals.com

N-acetylcysteine (NAC): Experimental studies have compared the wound healing efficacy of dexpanthenol (B1670349) and N-acetylcysteine. One study involving surgically created wounds in rats found that both NAC and dexpanthenol groups showed significantly better wound healing rates than the control group, with similar results between the two active groups in terms of epithelialization and granulation. researchgate.netnih.gov The NAC group showed a more pronounced rate of angiogenesis. researchgate.netnih.gov Other in vitro research on brain mitochondria under oxidative stress has shown that combining panthenol with NAC can enhance protective effects, such as normalizing levels of lipid peroxidation products. mdpi.com

Hair Follicle Biology and Hair Growth Studies

This compound is a common ingredient in hair care products, valued for its ability to penetrate the hair shaft and improve moisture retention, softness, and elasticity. atamanchemicals.com Research into its biological effects on hair follicles has focused primarily on the active D-panthenol isomer.

Studies on cultured human hair follicle cells, including dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs), have shown that D-panthenol can enhance cell viability and proliferation. nih.govresearchgate.net It has been found to increase the expression of the Ki67 proliferation marker while reducing markers for apoptosis (Caspase-3/9) and cell senescence (p21/p16). nih.gov

Furthermore, D-panthenol has been shown to stimulate anagen-inducing factors, such as alkaline phosphatase (ALP) and versican, which are known to trigger and prolong the anagen (growth) phase of the hair cycle. nih.gov Simultaneously, it can reduce the expression of transforming growth factor-beta 1 (TGF-β1), a signaling protein that encourages the follicle to enter the catagen (resting) phase. nih.govtypology.com By elongating the anagen phase and potentially delaying the catagen phase, D-panthenol may support healthier hair growth and mitigate the effects of thinning hair. nih.govbyrdie.com

Observed Effects of D-Panthenol on Human Hair Follicle Cells In Vitro | Cell Type | Marker/Factor | Observed Effect | Implication for Hair Growth | Source | | :--- | :--- | :--- | :--- | | hDPCs | Ki67 | Increased expression | Stimulated cell proliferation | nih.govresearchgate.net | | hDPCs | Caspase-3/9, p21/p16 | Decreased expression | Reduced apoptosis and senescence | nih.gov | | hDPCs | ALP, Versican | Increased expression | Stimulation/elongation of anagen phase | nih.gov | | hDPCs | TGF-β1 | Decreased expression | Inhibition of catagen phase entry | nih.govtypology.com | | hORSCs | Cell Viability | Enhanced | Stimulated cell proliferation | nih.govresearchgate.net | | hORSCs | VEGF & VEGFR | Upregulated expression | Potential for improved vascular support | nih.gov |

Table of Mentioned Compounds

Compound Name
3-hydroxypropylamine
Acetyl coenzyme A (Acetyl CoA)
Allantoin
C-X-C motif chemokine ligand 10 (CXCL10)
Calcium Pantothenate
Collagen
D-Panthenol (Dexpanthenol)
This compound
L-Panthenol
N-acetylcysteine (NAC)
Niacinamide
Pantothenic Acid (Vitamin B5)
Retinoid acid
Salicylic acid
Versican
Elongation of Anagen Phase

This compound, particularly its D-isomer (Dexpanthenol), has been shown to play a role in modulating the hair growth cycle. The anagen phase, or the active growth phase of hair follicles, is crucial for hair length and thickness. Research indicates that abnormal termination of this phase can lead to hair thinning. typology.com In vitro studies on human dermal papilla cells (hDPCs) have demonstrated that panthenol can prolong this critical phase. typology.com

Studies suggest that D-panthenol contributes to the elongation of the anagen phase by enhancing the viability of cells in the hair follicle and suppressing markers associated with apoptosis (cell death) and senescence (aging). nih.govresearchgate.netscribd.com By preventing the premature entry of hair follicles into the catagen (transitional) and telogen (resting) phases, this compound supports sustained hair growth. typology.comscribd.com One study noted a significant increase in the anagen phase marker, alkaline phosphatase, by 40% after treatment with panthenol. typology.com

Stimulation of Anagen-Inducing Factors (ALP, β-catenin, versican)

The mechanism behind the anagen phase elongation involves the stimulation of several key anagen-inducing factors. Research has identified that D-panthenol upregulates the expression of alkaline phosphatase (ALP), β-catenin, and versican in cultured human dermal papilla cells. nih.govresearchgate.net

Alkaline Phosphatase (ALP): A well-established marker for the anagen phase in dermal papilla cells. Studies have shown that D-panthenol treatment significantly increases both ALP activity and its mRNA expression. nih.gov In one instance, a 40% increase in ALP positive cells and a 40% upregulation of ALP mRNA expression were observed. nih.gov

β-catenin: A crucial component of the Wnt/β-catenin signaling pathway, which is vital for maintaining the anagen phase. D-panthenol has been found to stimulate β-catenin expression. nih.govresearchgate.net

Versican: Another important anagen marker found in the dermal papilla. D-panthenol treatment has been shown to elevate the expression of versican at both the protein and mRNA levels. nih.gov

Furthermore, D-panthenol has been observed to increase the expression of Vascular Endothelial Growth Factor (VEGF), which is important for angiogenesis and providing nutrients to the hair follicle, and its receptor (VEGFR). nih.govresearchgate.net Conversely, it has been shown to reduce the expression of Transforming Growth Factor-beta 1 (TGF-β1), a factor known to promote the transition to the catagen phase. typology.comnih.govresearchgate.net

Neuroprotective Activity Research

This compound has demonstrated neuroprotective properties in various experimental models. nih.govresearchgate.net Its protective effects are often attributed to its role as a precursor to coenzyme A (CoA), which is essential for numerous metabolic processes in the brain. nih.gov Research indicates that D-panthenol can help restore the activity of enzymes involved in mitochondrial energy metabolism, which is often impaired in neurodegenerative conditions. nih.gov

Nephroprotective Effects

Attenuation of AKI Markers

This compound has been investigated for its protective effects on the kidneys, particularly in cases of acute kidney injury (AKI). mdpi.comnih.gov In animal models of rhabdomyolysis-induced AKI, administration of D-panthenol has been shown to significantly reduce the levels of key AKI markers. mdpi.comnih.gov These markers include serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), which are elevated during kidney damage. mdpi.comnih.goval-kindipublisher.com

The protective mechanism involves mitigating oxidative stress in the kidney tissue. mdpi.comnih.gov D-panthenol has been found to alleviate the increased levels of lipid peroxidation products and enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comnih.gov Histopathological analysis has confirmed that D-panthenol treatment improves kidney morphology in rhabdomyolysis models. mdpi.comnih.govresearchgate.net These beneficial effects are associated with an increase in total coenzyme A levels and the activity of Krebs cycle enzymes, leading to the normalization of mitochondrial metabolism. mdpi.comnih.gov

Impact on Leukocyte Infiltration and MPO Activity

A key aspect of the inflammatory response in AKI is the infiltration of leukocytes into the kidney tissue. Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity is a recognized marker of neutrophil infiltration and inflammation. nih.govresearchgate.netnih.gov

Studies on rhabdomyolysis-induced AKI have demonstrated that the condition leads to a significant increase in leukocyte infiltration and MPO activity in the kidneys. nih.gov Treatment with D-panthenol has been shown to significantly reduce this leukocyte infiltration and lower the levels of MPO activity in the kidney tissues. medchemexpress.comnih.gov This anti-inflammatory action, by suppressing the influx of inflammatory cells, is a crucial component of this compound's nephroprotective effects. medchemexpress.comnih.gov

Anti-inflammatory Investigations

The anti-inflammatory properties of this compound are a recurring theme across various areas of research. lotioncrafter.comnih.gov This activity is not limited to its nephroprotective effects but is also observed in skin applications. lotioncrafter.com Studies have indicated that D-panthenol possesses anti-inflammatory effects that can help in mitigating itching and improving skin conditions like dryness, roughness, and erythema. lotioncrafter.com

In the context of wound healing, the anti-inflammatory properties of panthenol contribute to a more favorable healing environment. nih.gov Research on panthenol citrate (B86180) has shown that it can reduce inflammation and oxidative stress in the wound microenvironment. nih.gov This is achieved, in part, by modulating the inflammatory response and potentially scavenging reactive oxygen species (ROS). nih.gov The ability to suppress inflammatory processes is a key mechanism underlying the therapeutic potential of this compound in various physiological and pathological conditions. medchemexpress.comnih.gov

Table of Research Findings on this compound

Area of ResearchKey FindingsAffected Markers/Factors
Hair Growth PromotionElongation of the anagen phase and stimulation of hair follicle cells. typology.comnih.govresearchgate.net↑ ALP, ↑ β-catenin, ↑ Versican, ↑ VEGF, ↓ TGF-β1 typology.comnih.govresearchgate.net
Neuroprotective ActivityProtection against oxidative stress and restoration of mitochondrial function. nih.govmedchemexpress.com↓ Lipid Peroxidation, Normalization of Glutathione System nih.govmedchemexpress.com
Nephroprotective EffectsAttenuation of acute kidney injury markers and reduction of inflammation. mdpi.comnih.govnih.gov↓ Serum Creatinine, ↓ BUN, ↓ Leukocyte Infiltration, ↓ MPO Activity mdpi.comnih.govnih.gov
Anti-inflammatory InvestigationsBroad anti-inflammatory effects in skin and wound healing. lotioncrafter.comnih.gov↓ Inflammation, ↓ Oxidative Stress lotioncrafter.comnih.gov
Reduction of Erythema and Edema

This compound, a racemic mixture of the D and L enantiomers of panthenol, demonstrates notable anti-inflammatory effects, contributing to its efficacy in reducing erythema (redness) and edema (swelling) of the skin. cir-safety.orgskinident.world Upon topical application, the biologically active D-panthenol (dexpanthenol) is absorbed into the skin and converted to pantothenic acid (Vitamin B5). drugbank.com This essential component of Coenzyme A plays a crucial role in cellular metabolism and repair processes. drugbank.com

Research indicates that panthenol can mitigate skin irritation and inflammation. buycosmetics.cymedicalnewstoday.com Studies have shown its effectiveness in reducing UV-induced erythema. skinident.worldresearchgate.net For instance, a cream containing 5% panthenol was found to prevent erythema caused by UV light. skinident.world Furthermore, in studies where skin was irritated with sodium lauryl sulfate (B86663), formulations with 5% D-Panthenol significantly reduced both irritation and edema compared to placebo treatments. cir-safety.org

The anti-inflammatory action of panthenol is attributed to its ability to inhibit pro-inflammatory cytokines. typology.com It has been shown to suppress the action of compounds like prostaglandin (B15479496) E2 and interleukin-6 (IL-6), which are involved in inflammatory processes that lead to redness and itching. typology.com A clinical study involving patients with facial erythema who applied a cream containing panthenol, among other active ingredients, showed a nearly 30% improvement in redness after 30 days, further supporting its anti-redness properties. typology.com

The mechanism behind these effects involves the strengthening of the skin barrier. buycosmetics.cy By improving hydration and enhancing the skin's natural barrier, panthenol helps protect against environmental aggressors and prevents moisture loss, which can lead to inflammation and sensitivity. buycosmetics.cymedicalnewstoday.com

Table 1: Clinical Research on this compound for Erythema and Edema Reduction

Study FocusKey Findings
UV-Induced ErythemaAn ointment with panthenol was shown to prevent erythema resulting from UV light exposure. skinident.world
Chemically-Induced IrritationIn two separate studies, 5% D-Panthenol reduced irritation and edema on skin treated with sodium lauryl sulfate when compared to a placebo. cir-safety.org
Facial RednessA cream containing panthenol, niacinamide, and PEA resulted in an approximate 30% reduction in facial redness after 30 days of application. typology.com
Post-procedural InflammationDexpanthenol-containing formulations have been shown to reduce erythema and dermal temperature after aesthetic procedures. nih.gov

Antimicrobial Properties and Mechanisms

This compound has demonstrated antimicrobial activity against certain bacterial strains, which adds to its therapeutic value in dermatological applications. typology.com

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus)

Research has specifically highlighted the inhibitory effect of panthenol on the growth of Staphylococcus aureus, a common bacterium implicated in skin infections. nih.govnih.gov The primary mechanism for this antibacterial action is the inhibition of pantothenate kinase, a crucial enzyme in the coenzyme A (CoA) biosynthetic pathway of the bacteria. nih.gov

Pantothenol, an analog of pantothenate, competitively inhibits the prokaryotic type II pantothenate kinase found exclusively in staphylococci. nih.govresearchgate.net This inhibition disrupts the synthesis of CoA, an indispensable cofactor for bacterial cell metabolism and growth, thereby suppressing the proliferation of bacteria like S. aureus, S. epidermidis, and S. saprophyticus. nih.gov

Studies have quantified this inhibitory effect. For example, panthenol demonstrated a significant reduction in S. aureus colonies. nih.gov One study reported a 95.9% reduction in S. aureus colonies with panthenol treatment. nih.gov The minimum inhibitory concentration (MIC) values of pantothenol against strains of S. aureus and S. epidermidis were found to be in the millimolar range, indicating its potential as an antimicrobial agent, especially in topical formulations where high local concentrations can be achieved. nih.gov

Table 2: Research Findings on the Antimicrobial Activity of Panthenol

Bacterial StrainMechanism of ActionResearch Finding
Staphylococcus aureusInhibition of prokaryotic type II pantothenate kinase, disrupting Coenzyme A biosynthesis. nih.govresearchgate.netPanthenol exhibited a 95.9% reduction in S. aureus colonies. nih.gov Hydrogels containing dexpanthenol showed activity against S. aureus. researchgate.net
Staphylococcus epidermidisInhibition of prokaryotic type II pantothenate kinase. nih.govPanthenol has been shown to inhibit the proliferation of Staphylococcus epidermidis. typology.com Organogels with dexpanthenol were active against S. epidermidis. researchgate.net
Escherichia coliIn vitro studies have indicated that panthenol can inhibit the proliferation of Escherichia coli. typology.com

Application in Tissue Engineering

The properties of this compound, particularly its role in promoting cell proliferation and wound healing, have led to its investigation in the field of tissue engineering. nih.govnih.gov Its ability to stimulate fibroblast proliferation and accelerate re-epithelialization is crucial for tissue regeneration. drugbank.comcaringsunshine.com

A novel biomaterial, panthenol citrate (PC), has been developed and shows significant promise for tissue regeneration applications. nih.govnih.gov This compound exhibits antioxidant, antibacterial, anti-inflammatory, and pro-angiogenic properties. nih.govnih.gov In research, PC has been shown to promote the migration and proliferation of keratinocytes and dermal fibroblasts, which are essential processes for skin repair. nih.gov

When applied to wounds, particularly in diabetic models where healing is impaired, PC has been found to improve re-epithelialization, enhance the formation of granulation tissue, and promote neovascularization (the formation of new blood vessels). nih.gov Furthermore, it helps to reduce inflammation and oxidative stress within the wound environment. nih.gov A significant outcome of using panthenol citrate biomaterials is the improved quality of the regenerated tissue, which exhibits enhanced mechanical strength and restored electrical properties. nih.govnih.gov These findings support the potential use of panthenol-based biomaterials in creating advanced wound dressings and as a component in other tissue regeneration strategies. nih.govnih.gov

Analytical Methodologies and Quality Control in Dl Panthenol Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are instrumental in the analysis of DL-panthenol, offering rapid and often non-destructive ways to gain both qualitative and quantitative information.

While panthenol itself lacks significant UV chromophores for direct spectrophotometric analysis, several indirect colorimetric and fluorimetric methods have been developed. researchgate.net These methods typically involve a hydrolysis step to break down panthenol into more reactive species.

Colorimetric Methods: One approach involves the alkaline hydrolysis of panthenol, which yields β-alanol. This product can then react with a reagent like vanillin (B372448) in a buffered solution (pH 7.5) to produce a colored compound measured at approximately 406 nm. nih.gov The linearity for this method has been reported in the range of 50-500 µg/mL. nih.gov Another identification test involves hydrolysis followed by reaction with hydroxylamine (B1172632) and ferric chloride, which produces a violet color. researchgate.net

Spectrofluorimetric Methods: For higher sensitivity, spectrofluorimetric methods are used. After alkaline hydrolysis, the resulting product can be derivatized with reagents such as ninhydrin (B49086) or nitrobenzoxadiazole chloride (NBD-Cl). researchgate.netnih.gov The ninhydrin derivative shows fluorescence with maximum excitation and emission wavelengths at 385 nm and 465 nm, respectively, offering a detection limit as low as 0.005 µg/mL. nih.gov The NBD-Cl derivative is measured at an excitation of 480 nm and emission of 530 nm. researchgate.net A novel method using citric acid as a derivatizing agent has also been developed, which enables the sensitive fluorescent determination of D-panthenol without a separate hydrolysis step. mdpi.com

Method TypeReagent(s)Analyte MeasuredWavelength (nm)Linearity Range (µg/mL)Reference
ColorimetryVanillinColor developed from β-alanolAbsorbance: 40650 - 500 nih.gov
SpectrofluorimetryNinhydrinFluorescent product after hydrolysisExcitation: 385, Emission: 4650.01 - 3 nih.gov
NBD-ClFluorescent product after hydrolysisExcitation: 480, Emission: 5300.3 - 3 researchgate.net

Modern spectrometric methods combined with chemometrics provide a powerful tool for analyzing panthenol's enantiomeric excess without complex sample preparation. researchgate.net These techniques rely on detecting small spectral differences between the enantiomers, often enhanced by using a chiral selector like β-cyclodextrin (β-CD). researchgate.netresearcher.life

UV/VIS Spectrometry: In the presence of β-CD, the UV/VIS absorbance of D-panthenol increases, with the maximum absorbance of its derivative at 525 nm. researcher.life The spectral data, typically collected in the 450-650 nm range, is then analyzed using multivariate calibration models such as Principal Component Regression (PCR) and Partial Least Squares (PLS) to determine the enantiomeric composition. researchgate.netresearcher.life These models can explain over 99% of the variance in the spectral data. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid and non-destructive technique that measures the absorbance resulting from molecular vibrations of hydrogen bonds (C-H, N-H, O-H). nih.gov For panthenol analysis, spectra are often collected between 4000 cm⁻¹ and 12000 cm⁻¹. researcher.life The most significant spectral differences between the D- and this compound complexes with β-CD are observed in the 4000 to 8000 cm⁻¹ range. researchgate.netresearcher.life Similar to UV/VIS, PLS and PCR models are built from the spectral data to quantify the enantiomeric excess. researchgate.net The PLS model is often preferred for its predictive accuracy. researchgate.net

TechniqueInstrumentSpectral RangeChiral SelectorChemometric ModelKey FindingsReference
UV/VIS SpectrometryUV/VIS Spectrometer400-700 nm (Analysis: 450-650 nm)β-cyclodextrinPCR, PLSAbsorbance of D-panthenol complex increases; models explain >99% of spectral variance. researchgate.netresearcher.life
NIR SpectroscopySpectrophotometer NICOLET 8700TM4000-12000 cm⁻¹ (Analysis: 4000-8000 cm⁻¹)β-cyclodextrinPCR, PLSRemarkable spectral differences observed; PLS model preferred for determination of enantiomeric excess. researchgate.netresearcher.life

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for determining the molecular structure and composition of chemical compounds. filab.fr It operates by analyzing the behavior of atomic nuclei in a strong magnetic field, providing detailed information about a molecule's atomic arrangement and functional groups. measurlabs.com

In the context of this compound research, NMR is primarily used for qualitative analysis, such as structural elucidation and purity assessment. measurlabs.com For instance, ¹H NMR spectroscopy has been used to analyze panthenol in mixtures. researchgate.net More advanced, detailed NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, have been employed to precisely elucidate the chemical structure of panthenol reaction products, such as the fluorophore formed in a reaction between D-panthenol and citric acid. researchgate.net This non-destructive technique is invaluable for confirming the identity and integrity of the panthenol molecule and for characterizing its derivatives or degradation products. filab.frresearchgate.net

Near-Infrared (NIR) and UV/VIS Spectrometry

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatography is the cornerstone for the separation and quantification of individual components in a mixture. For this compound, both gas and liquid chromatography are employed to assess purity and, crucially, to separate and quantify the D- and L-enantiomers.

Gas-liquid chromatography (GLC), a subset of gas chromatography, is used for the analysis of volatile compounds. inflibnet.ac.in For panthenol and pantothenates, which are not sufficiently volatile, a preliminary hydrolysis step is required. scribd.comnih.gov The compound is hydrolyzed in an acidic solution to yield pantoyl lactone. scribd.com This more volatile derivative is then extracted with a solvent like chloroform (B151607) and analyzed directly by GLC. scribd.com

The separation is typically performed on a packed glass column with a stationary phase like Carbowax 20M. scribd.com This method allows for the quantitative determination of panthenol in complex pharmaceutical preparations, as it separates the analyte from interfering substances. scribd.comnih.gov

ParameterDescriptionReference
PrincipleAcid hydrolysis of panthenol to pantoyl lactone, followed by extraction and GC analysis. scribd.comnih.gov
Stationary PhaseExample: 1% Carbowax 20M on a packed glass column. scribd.com
ApplicationQuantitative determination of panthenol/pantothenates in complex mixtures. scribd.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the direct separation and determination of panthenol enantiomers. researchgate.net The success of this method relies on the use of a chiral stationary phase (CSP) that can differentiate between the D- and L-forms. researchgate.net

Various CSPs have been tested, with polysaccharide-based columns, particularly those with amylose (B160209) tris(3,5-dimethylphenylcarbamate), showing excellent results. researchgate.netresearchgate.netnih.gov The separation is influenced by the mobile phase composition, which is typically a mixture of n-hexane and an alcohol like ethanol (B145695), and the column temperature. nih.govepa.gov Detection is commonly achieved using a UV detector at low wavelengths (e.g., 210 nm) or a polarimetric detector. researchgate.netnih.gov Some methods may involve pre-column derivatization, for example, with 3,5-dinitrobenzoyl chloride, to enhance separation and detection at a higher wavelength (265 nm). epa.gov These validated HPLC methods are selective and accurate for determining the enantiomeric purity of panthenol in bulk drugs and finished products. nih.govepa.gov

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)DetectionResolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate)n-hexane/ethanol (60:40)0.8UV, Polarimetric2.7 nih.govresearchgate.net
Kromasil CHI-DMBn-hexane:ethanol (95:5)1.5UV (265 nm)>2.7 epa.gov
Amylose tris(3,5-dimethylphenylcarbamate)hexane/ethanol (60/40)0.8UV (210 nm), Polarimetric2.49 researchgate.net

Thin Layer Chromatography (TLC) with Spectrodensitometric Detection

Thin Layer Chromatography (TLC) offers a straightforward and rapid method for the identification and quantification of panthenol in various preparations. oup.comoup.com This technique is particularly useful for separating panthenol from other components in complex mixtures like pharmaceutical or cosmetic formulations. oup.comoup.com

In a typical TLC method, the stationary phase is a silica (B1680970) gel plate, and the mobile phase can be a mixture of isopropanol (B130326) and water (e.g., 85:15 v/v). oup.comoup.com After development, visualization of the panthenol spot is often achieved by a post-chromatographic derivatization step. One common method involves heating the plate to liberate β-alanol from panthenol, which then reacts with ninhydrin to produce a colored compound. oup.comoup.com

Spectrodensitometric analysis is then employed for quantification. This involves scanning the colored spot on the TLC plate at a specific wavelength, typically around 490 nm for the ninhydrin-derived product. oup.com The intensity of the reflected light is measured and correlated with the concentration of panthenol. This method has demonstrated good recovery rates, with studies reporting recoveries of 99.8 ± 2.25% for panthenol. oup.com

Key Parameters in TLC with Spectrodensitometric Detection of this compound:

ParameterDescriptionReference
Stationary Phase Silica gel oup.comoup.com
Mobile Phase Isopropanol-water (85:15, v/v) oup.comoup.com
Visualization Heating followed by ninhydrin reaction oup.comoup.com
Detection Wavelength 490 nm (for ninhydrin derivative) oup.com
Recovery 99.8 ± 2.25% oup.com

Chiral Chromatography for Enantiomeric Ratio Validation

Since only the D-enantiomer of panthenol is biologically active, it is crucial to validate the enantiomeric ratio in this compound raw material and formulations. skinident.world Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is the primary method for separating and quantifying the D- and L-enantiomers. researchgate.netresearchgate.net

Various CSPs have been successfully employed for the enantioseparation of panthenol. These include cyclodextrin-based, cyclofructan-based, and amylose-based CSPs. researchgate.netmdpi.com An amylose tris(3,5-dimethylphenylcarbamate) stationary phase has shown excellent results, achieving a resolution (Rs) of 2.7 between the D- and L-enantiomers. researchgate.netnih.gov

The mobile phase composition is critical for achieving optimal separation. A mixture of n-hexane and ethanol (e.g., 60:40, v/v) under isocratic conditions is commonly used. researchgate.netnih.gov Detection is typically performed using a low-wavelength UV detector (around 210 nm) or a polarimetric detector. researchgate.netresearchgate.net These methods have been validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantitation (LOQ) in the microgram per milliliter range. researchgate.netresearchgate.net

Performance of a Chiral HPLC Method for Panthenol Enantiomers:

ParameterD-PanthenolL-PanthenolReference
Retention Time (min) 7.10 ± 0.18.21 ± 0.2 researchgate.netnih.gov
Linear Concentration Range (mg/mL) 0.001 - 1.00.001 - 1.0 researchgate.net
Coefficient of Determination (R²) > 0.998> 0.998 researchgate.net
LOD (μg/mL) 0.30.3 researchgate.netresearchgate.net
LOQ (μg/mL) 1.01.0 researchgate.net

Stability Studies and Degradation Product Analysis

The stability of this compound is influenced by factors such as pH and humidity. It is generally stable in the pH range of 5–7 but can degrade in more alkaline conditions. Oxidative degradation can occur, particularly in the presence of humidity, yielding products such as pantothenic acid and 3-hydroxypropylamine. Hydrolysis of the amide bond can also occur, resulting in 2,4-dihydroxy-3,3-dimethyl-butyric acid and 3-aminopropanol. europa.eu

Accelerated stability studies, for instance at 40°C and 75% relative humidity, are conducted to predict the long-term stability of this compound in formulations. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying these degradation products. Studies have shown that this compound can retain over 95% of its potency after 12 months in some liquid formulations.

Microbial degradation pathways have also been investigated. Some microorganisms can hydrolyze panthenol to pantoic acid and 3-aminopropanol, which can be further oxidized to β-alanine. tandfonline.com Other microbial pathways involve the direct oxidation of panthenol to pantothenic acid. tandfonline.com

In Vitro Permeation and Diffusion Studies

In vitro permeation and diffusion studies are critical for evaluating the dermal absorption of this compound from topical formulations. These studies help in understanding the rate and extent of skin penetration. europa.eumdpi.com

Franz-Type Diffusion Cells

Franz-type diffusion cells are a standard apparatus for in vitro skin permeation studies. mdpi.comcir-safety.orgub.edu This system consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a suitable medium, separated by a membrane (excised skin or a synthetic membrane). ub.edusci-hub.se The receptor fluid is maintained at a physiological temperature (around 32-37°C) and stirred to ensure sink conditions. mdpi.comsci-hub.se Samples are periodically withdrawn from the receptor chamber and analyzed to determine the amount of permeated panthenol. cir-safety.org

Porcine or human skin are often used as the biological membrane to mimic in vivo conditions. cir-safety.orgsci-hub.se However, due to ethical and availability issues with human skin, synthetic membranes are also employed. ub.edu

Influence of Penetration Enhancers (e.g., Ultrasound, Solvents)

Various strategies are explored to enhance the dermal penetration of this compound. These include the use of chemical penetration enhancers and physical methods like ultrasound (sonophoresis). cir-safety.orgacademicjournals.org

Chemical enhancers, such as certain solvents and surfactants, can improve the permeation of panthenol by altering the barrier properties of the stratum corneum. cir-safety.orgacademicjournals.org For instance, propylene (B89431) glycol and azone have been shown to have a synergistic effect, significantly increasing the permeation of active ingredients. academicjournals.org The concentration of the enhancer is a critical factor; an optimal concentration often exists beyond which the enhancing effect may plateau or even decrease. academicjournals.org

Sonophoresis, the application of ultrasound, has also been demonstrated to enhance the penetration of panthenol into the skin. cir-safety.org In one study using pig skin in a diffusion cell, ultrasound application led to a noticeable increase in the concentration of D-panthenol in the receptor fluid compared to passive diffusion. cir-safety.org

Effect of Ultrasound on D-Panthenol Permeation through Pig Skin:

Time (minutes)D-Panthenol Concentration in Receptor Fluid (µg/mL) - Without UltrasoundD-Panthenol Concentration in Receptor Fluid (µg/mL) - With UltrasoundReference
120~903~1069 cir-safety.org
180Plateau reachedPlateau reached cir-safety.org

Synthesis and Derivatization Approaches for Dl Panthenol

Synthetic Routes and Reaction Conditions

The industrial production of DL-Panthenol primarily relies on chemical synthesis, with several established methods available. These routes are characterized by their reaction conditions, yields, and the purity of the final product.

Chemical Condensation of Pantoic Acid Lactone and 3-Aminopropanol

The most prevalent method for synthesizing this compound is the chemical condensation of DL-pantoic acid lactone (also known as DL-pantolactone) with 3-aminopropanol. chemicalbook.comgoogle.com This reaction forms the amide bond that characterizes the panthenol molecule.

The process typically begins with the synthesis of racemic pantolactone from isobutyraldehyde, formaldehyde, and hydrogen cyanide, which proceeds without the need to isolate intermediate products. revmedchir.ro The resulting DL-pantolactone is then reacted with 3-aminopropanol. chemicalbook.com This condensation can be carried out with or without a solvent. google.com

Solvent-free methods involve directly reacting molten DL-pantolactone with 3-aminopropanol. google.com While this approach can offer high reaction rates and yields, it can also lead to racemization at elevated temperatures, making it less suitable for producing high-purity D-panthenol. google.com

Alternatively, the reaction can be performed in the presence of a solvent, such as methanol, ethanol (B145695), or water. google.com A typical procedure involves dissolving D-pantolactone in a solvent, followed by decolorizing and filtering. This solution is then continuously introduced along with 3-aminopropanol into a reactor. The acylation reaction is generally maintained at a temperature between 10-35°C.

ReactantsReaction ConditionsProductYieldReference
DL-pantolactone, 3-aminopropanolMolten, solvent-freeThis compoundHigh google.com
D-pantolactone, 3-aminopropanolMethanol, refluxD-Panthenol~100% researchgate.net
D-pantolactone, 3-aminopropanolContinuous reactor, 10-35°CD-PanthenolHigh Purity

Diastereomeric Guanidine (B92328) Lactone Method

An alternative strategy for obtaining the biologically active D-panthenol from the racemic mixture involves a resolution step using guanidine. In this method, DL-pantolactone is reacted with guanidine to form diastereomeric DL-guanidine lactones. chemicalbook.com These diastereomers can then be separated.

Following separation, the D-guanidine lactone is subjected to hydrolysis under acidic conditions to yield D-pantolactone. chemicalbook.com This optically pure D-pantolactone is then condensed with 3-aminopropanol to synthesize D-panthenol. chemicalbook.com This process is considered relatively straightforward and yields a high-quality product. chemicalbook.com A study reported the synthesis of guanidine D,L-pantoate from D,L-pantolactone, guanidine carbonate, and calcium hydroxide (B78521) with a yield of 91.6%. researchgate.net The subsequent hydrolysis of guanidine D-pantoate with sulfuric acid produced D-pantolactone with a 92.3% yield. researchgate.net

Enantioselective Synthesis Strategies

Given that only the D-enantiomer of panthenol is biologically active, enantioselective synthesis strategies are of significant interest. atamanchemicals.comulprospector.com These methods aim to produce D-panthenol directly, bypassing the need for the resolution of a racemic mixture.

One approach involves the use of chiral catalysts. For instance, an efficient enantioselective synthesis of β,β-dialkyl-γ-substituted pantolactones has been achieved using a cationic scandium complex as a catalyst in an aldol (B89426) reaction. nih.gov

Another strategy is the asymmetric reduction of a precursor ketone. Ketoreductases (KREDs) have been employed for the asymmetric reduction of ketopantoyl lactone ester precursors to produce (R)-pantolactone, the precursor to D-panthenol. rsc.org This enzymatic approach avoids the use of hazardous chemicals like hydrogen cyanide, which are part of some traditional chemical routes. rsc.org

Chiral pool synthesis, which utilizes enantiomerically pure starting materials from nature, is another common method in enantioselective synthesis. icjs.us

Synthesis of Novel Derivatives (e.g., Panthenol Citrate)

To enhance the properties of panthenol, researchers have explored the synthesis of novel derivatives. One such derivative is panthenol citrate (B86180), which is formed through the reaction of panthenol and citric acid. google.com This novel compound has been developed as a biomaterial building block with interesting fluorescence and absorbance properties. nih.gov

The synthesis of panthenol citrate can involve the oligomerization of panthenol and citric acid. google.com In some embodiments, the resulting panthenol citrate is water-soluble and can be precipitated in ethanol and acetone. google.com The reaction can also include additional monomers like polyethylene (B3416737) glycol to create copolymers with varied properties. google.com

A study on the thermal condensation of D-panthenol with citric acid identified the formation of a novel fluorophore, 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b] atamanchemicals.comCurrent time information in Bangalore, IN.oxazine-8-carboxylic acid (ODPC). researchgate.netmdpi.com This indicates that during the derivatization process, the D-panthenol molecule can undergo thermal hydrolysis, releasing 3-amino-1-propanol, which then condenses with citric acid to form the fluorescent compound. mdpi.com

Biotechnological Production Methods of Pantothenic Acid and Derivatives

Biotechnological approaches offer an alternative to chemical synthesis for the production of pantothenic acid (Vitamin B5) and its derivatives. These methods are often considered more environmentally friendly and can be highly specific.

Bacteria synthesize pantothenic acid from the amino acids aspartate and a precursor to valine. wikipedia.org This natural pathway has been harnessed and optimized in various microorganisms for the industrial production of pantothenic acid. For instance, modifying the panB gene, which encodes a key enzyme in the biosynthesis pathway, has been shown to significantly improve pantothenate production in Bacillus subtilis. google.com

Enzymatic kinetic resolution is a well-established biotechnological method for producing optically pure D-pantolactone. This process uses enzymes, such as D-lactonase from fungi like Fusarium oxysporum, to stereospecifically hydrolyze D-pantolactone from a racemic mixture, leaving the L-enantiomer untouched. revmedchir.rorsc.org The unresolved L-pantolactone can then be racemized and recycled. rsc.org Immobilized whole-cell biocatalysts are also used for this purpose, offering good catalytic stability for repeated batch reactions. rsc.org

Furthermore, microbial fermentation using strains like Fusarium moniliforme can be optimized to produce high levels of D-pantolactone hydrolyzing enzyme for the efficient conversion of DL-pantolactone. guidechem.com These biotechnological routes are attractive as they can circumvent the often complex and costly resolution steps required in traditional chemical synthesis. researchgate.net

Toxicity and Safety Research of Dl Panthenol in Academic Contexts

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a substance to cause genetic damage. DL-Panthenol has been evaluated in a variety of assays to determine its potential to induce gene mutations or chromosomal damage.

Ames Test and Mammalian Cell Gene Mutation Assays

This compound has been found to be non-mutagenic in Ames tests, which use Salmonella typhimurium, and in WP2 assays that utilize Escherichia coli. cir-safety.org These tests were conducted with and without metabolic activation at concentrations up to 5000-10,000 µ g/plate . cir-safety.org In a mammalian cell gene mutation assay using Chinese hamster V79/HPRT cells, D-Panthenol was non-mutagenic at concentrations up to 2080 µg/ml. cir-safety.orgcir-safety.org

Table 1: Genotoxicity and Mutagenicity of this compound

Test SystemCell TypeConcentrationResult
Ames TestS. typhimuriumUp to 5000-10,000 µ g/plate Non-mutagenic cir-safety.org
WP2 AssayE. coliUp to 5000-10,000 µ g/plate Non-mutagenic cir-safety.org
Mammalian Cell Gene Mutation AssayChinese hamster V79/HPRT cellsUp to 2080 µg/mlNon-mutagenic cir-safety.orgcir-safety.org

Mammalian Chromosomal Aberration Tests

In a mammalian chromosomal aberration test conducted in human lymphocytes, D-Panthenol was found to be non-clastogenic at concentrations up to 2080 µg/ml. cir-safety.orgcir-safety.org This indicates that it does not cause structural changes to chromosomes.

Developmental and Reproductive Toxicity (DART) Studies

Developmental and Reproductive Toxicity (DART) studies are designed to evaluate the potential adverse effects of a substance on reproduction and development. nih.gov In a study where pregnant rats were orally dosed with DL-Panthenyl Ethyl Ether on days 6 through 19 of gestation, the maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) was reported to be ≥ 1000 mg/kg/day. cir-safety.orgcir-safety.org

Irritation and Sensitization Potential in Experimental Models

Skin Irritation/Corrosion Studies

Studies on rabbit skin have shown that this compound has a low potential for skin irritation. When 100% D- and this compound were applied to rabbit skin under an occlusive patch for 4 hours, only slight erythema was observed, which resolved within 24-48 hours after the patch was removed. cir-safety.org Furthermore, no signs of irritation were observed on abraded and intact rabbit skin treated with 2% D- and this compound. cir-safety.orgcir-safety.org

Table 2: Skin Irritation Studies of this compound in Rabbits

ConcentrationObservationOutcome
100%Slight erythemaCleared within 24-48 hours cir-safety.org
2%No signs of irritationNon-irritating cir-safety.orgcir-safety.org

Ocular Irritation Investigations

Ocular irritation studies have been conducted on rabbits to assess the potential of this compound to cause eye irritation. When 100% D- and this compound were instilled into rabbit eyes, slight conjunctival redness and chemosis were observed, but these effects resolved within 3 weeks. cir-safety.org At lower concentrations of 0.5% and 2%, slight conjunctival redness was noted, which in most cases cleared within 24-72 hours. cir-safety.org A test with 0.1% Panthenol in both rinsed and unrinsed rabbit eyes showed no signs of ocular irritation. cir-safety.org

Table 3: Ocular Irritation Studies of this compound in Rabbits

ConcentrationObservationOutcome
100%Slight conjunctival redness and chemosisResolved within 3 weeks cir-safety.org
0.5% and 2%Slight conjunctival rednessCleared by 24-72 hours cir-safety.org
0.1%No signs of ocular irritationNo irritation observed cir-safety.org

Skin Sensitization Assays (e.g., Buehler Test, Guinea Pig Maximization Test)

In the toxicological evaluation of chemical compounds, skin sensitization assays are crucial for identifying substances that have the potential to elicit an allergic contact dermatitis reaction. For this compound, standard in vivo methods such as the Buehler test and the Guinea Pig Maximization Test (GPMT) have been employed to assess its sensitization potential. ecetoc.orgaltex.orgsemanticscholar.orgecetoc.org These tests are historically significant and widely accepted for regulatory purposes. ecetoc.orgecetoc.org

The Buehler test , an occluded patch test, is designed to evaluate the sensitization potential of a substance following topical application. ecetoc.orgecetoc.org In a study conducted in accordance with OECD Test Guideline 406, undiluted this compound was applied to the skin of guinea pigs. cir-safety.org The protocol involved an induction phase with repeated 6-hour occlusive applications on days 0, 7, and 14, followed by a challenge phase with a single 6-hour occlusive application on day 28. cir-safety.org The results of this assay indicated that this compound was non-irritating and, importantly, non-sensitizing under the test conditions. cir-safety.orgcir-safety.org

The Guinea Pig Maximization Test (GPMT) is another method used to assess the potential of a substance to cause skin sensitization. ecetoc.orgecetoc.orgnih.gov This test is generally considered more sensitive than the Buehler test because it involves an initial intradermal injection of the test substance, often with an adjuvant like Freund's Complete Adjuvant (FCA), to enhance the immune response. nih.gov While a GPMT was conducted for the related compound DL-Panthenyl Ethyl Ether, which found it to be non-sensitizing, specific GPMT data for this compound itself is less frequently cited in publicly available literature. cir-safety.org However, the available evidence from the Buehler test provides strong support for the low sensitization potential of this compound. cir-safety.orgcir-safety.org

Interactive Data Table: Skin Sensitization Study of this compound

Test Method Species Induction Phase Challenge Phase Result Source
Buehler TestGuinea PigUndiluted this compound applied occlusively for 6 hours on days 0, 7, and 14Undiluted this compound applied occlusively for 6 hours on day 28Non-sensitizing cir-safety.org

Toxicokinetic and Pharmacodynamic Modeling in Toxicology

Toxicokinetic and pharmacodynamic modeling are essential tools in modern toxicology for understanding the fate and effects of a chemical substance within an organism. For this compound, toxicokinetic studies focus on its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamic studies would investigate the mechanisms by which it exerts any potential toxic effects.

Toxicokinetics of this compound:

This compound is the racemic mixture of D-Panthenol and L-Panthenol. wikipedia.org Upon administration, it is readily absorbed and quickly oxidized to pantothenic acid (Vitamin B5). wikipedia.org Only the D-enantiomer, D-Panthenol, is biologically active, being a precursor to Coenzyme A. drugbank.comnih.gov

Absorption: Due to its high water solubility and a molecular weight of 205.25 g/mol , this compound is expected to be absorbed through the gastrointestinal tract. europa.eu Dermal penetration has also been demonstrated in in vitro studies using rat and pig skin, suggesting that systemic absorption can occur after topical exposure. europa.eueuropa.eu

Distribution: Following absorption, this compound is likely to be distributed systemically through extracellular compartments. europa.eueuropa.eu

Metabolism: A key metabolic step is the rapid oxidation of panthenol to pantothenic acid. cir-safety.orgeuropa.eu It is anticipated that this compound undergoes a first-pass effect in the liver following oral administration. europa.eueuropa.eu In vitro genetic toxicity tests have not indicated the formation of toxic metabolites. europa.eueuropa.eu

Excretion: Studies with D-Panthenol in rats have shown that the resulting pantothenic acid is rapidly excreted, primarily via the urine. europa.eueuropa.eu A similar pathway is expected for this compound. europa.eueuropa.eu

Pharmacodynamic Modeling in Toxicology:

Pharmacodynamic modeling for this compound in a toxicological context would aim to relate the concentration of the substance at the site of action to the magnitude of any observed toxicological effect. Given the low toxicity profile of this compound, such modeling is often focused on understanding its beneficial effects, such as wound healing and anti-inflammatory properties, rather than adverse outcomes. drugbank.commedchemexpress.com For instance, studies have shown that D-Panthenol can increase fibroblast proliferation, which is a key process in wound healing. drugbank.com

The rapid metabolism of this compound to pantothenic acid, an essential vitamin, is a critical factor in its low toxicity. nih.govmedchemexpress.com Therefore, any toxicodynamic modeling would need to account for this conversion and the subsequent role of pantothenic acid in cellular metabolism.

Advanced Research Applications and Methodologies

In Vitro Mimicking Systems for Hair Follicle Culture

While direct studies on in vitro mimicking systems for hair follicle culture involving DL-panthenol are not extensively detailed in the provided search results, the existing research on individual human hair follicle cells strongly suggests the utility of such systems. Studies on D-panthenol have successfully utilized cultures of human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) to elucidate its effects on hair growth. nih.govresearchgate.net These studies, however, acknowledge that a significant limitation is the absence of more complex in vitro models that mimic the in vivo hair cycle, such as human hair follicle organ culture. nih.govmdpi.com The development and application of 3D co-culture hair follicle mimetic tissues with enhanced extracellular matrices are emerging as powerful platforms for screening hair growth-promoting compounds. nih.gov These systems offer a more physiologically relevant environment to study the interactions between different cell types within the hair follicle and would be an invaluable tool for further investigating the mechanisms of this compound.

Human Hair Follicle Organ Culture

The use of ex vivo human hair follicle organ culture is a critical methodology for studying the effects of various compounds on hair growth in a system that closely resembles the in vivo environment. This technique involves isolating intact human hair follicles and maintaining them in a culture medium. qima-lifesciences.com It allows for the detailed analysis of the hair follicle cycle, pigmentation, and stem cell activity. qima-lifesciences.com Research has highlighted the importance of using such models to validate findings from simpler 2D cell cultures. nih.govmdpi.com For instance, studies on other hair growth-promoting agents have utilized human hair follicle organ cultures to demonstrate their efficacy in elongating the anagen (growth) phase of the hair cycle. researchgate.net While specific studies employing this method for this compound were not found in the search results, it is recognized as a necessary next step to confirm the promising results seen in individual hair follicle cell cultures. nih.govmdpi.com This method would allow for a comprehensive assessment of this compound's influence on the entire hair follicle unit. qima-lifesciences.com

Animal Models in Preclinical Research

Animal models are instrumental in preclinical research to evaluate the efficacy and biological effects of compounds like this compound in a living organism before human trials. Various animal models have been employed to study its properties. For instance, a dry skin-induced chronic pruritus mouse model, established using repeated acetone-ether-water (AEW) treatment, has been used to investigate the anti-itch and skin barrier-improving effects of a spray containing β-glucan and panthenol. mednexus.org In this model, the spray significantly reduced scratching behavior and transepidermal water loss (TEWL). mednexus.org

Rabbit models have been utilized to assess skin irritation and comedogenicity. cir-safety.orgcir-safety.org Studies on rabbits showed that this compound was non-comedogenic and caused only slight, transient erythema at high concentrations under occlusion. cir-safety.orgcir-safety.org Guinea pig models have been employed to study the anti-inflammatory effects of D-panthenol on UV-induced erythema and to evaluate its sensitization potential. cir-safety.orgcir-safety.org Furthermore, rat skin has been used in Franz diffusion cell experiments to examine the penetration-enhancing effects of D-panthenol for other active ingredients. cir-safety.org The SKH1 hairless mouse model has been used to demonstrate the hair growth-promoting effects of certain formulations when combined with electrical stimulation. jmb.or.kr While direct animal studies on this compound for hair growth were not detailed, the use of such models is considered a crucial step for further elucidation of its mechanisms. nih.gov

Cell-Based Assays and High-Throughput Screening

Cell-based assays are fundamental tools for investigating the molecular and cellular effects of this compound. These assays allow for controlled experiments on specific cell types to understand mechanisms of action. nih.gov For hair research, cultured human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) are commonly used. nih.govresearchgate.net In these cells, D-panthenol has been shown to enhance cell viability, increase proliferation markers like Ki67, and reduce markers for apoptosis (Caspase-3/9) and senescence (p21/p16). nih.govresearchgate.net

High-throughput screening (HTS) utilizes automated platforms to rapidly test thousands of compounds, making it a crucial tool in the early stages of drug discovery and cosmetic ingredient evaluation. cellomaticsbio.com HTS can be applied to cell-based assays to screen for compounds that modulate specific cellular processes. nih.gov Recently, 3D co-culture hair follicle mimetic tissues have been developed for HTS to identify hair growth-promoting compounds. nih.gov In one such system, D-panthenol was among the substances that showed a strong positive effect on keratinocyte proliferation and the formation of hair peg-like structures. nih.gov This demonstrates the integration of sophisticated cell models with HTS platforms to efficiently screen for active ingredients like this compound. nih.govnagibio.ch

Immunohistochemistry and Gene Expression Analysis

Immunohistochemistry and gene expression analysis are powerful techniques used to visualize and quantify the effects of this compound at the protein and genetic levels.

Immunohistochemistry (IHC) allows for the localization of specific proteins within tissue samples. In studies on cultured human dermal papilla cells, IHC has been used to detect the increase in the proliferation marker Ki67 and the anagen-inducing factor VEGF following treatment with D-panthenol. nih.govresearchgate.net

Gene expression analysis , often performed using quantitative real-time PCR (qRT-PCR) or microarray analysis, measures the changes in mRNA levels of specific genes in response to a substance. Topical application of dexpanthenol (B1670349) in human skin wound healing models has been shown to upregulate the gene expression of several key molecules involved in inflammation and tissue repair, including:

Filaggrin (FLG): In a mouse model of dry skin, a spray containing panthenol significantly increased the decreased mRNA expression of filaggrin, a key protein for skin barrier function. mednexus.org

CYP1B1, CXCL1, and CCL18: The expression of these genes, involved in the wound healing process, was found to be upregulated in human skin biopsies treated with dexpanthenol. nih.govresearchgate.netoup.com

KAP4-2 (Keratin-Associated Protein 4-2): This gene was also upregulated in dexpanthenol-treated skin wounds. researchgate.netnih.govatamanchemicals.com

Psoriasin mRNA: Conversely, the expression of psoriasin mRNA, an antimicrobial peptide, was downregulated by dexpanthenol treatment in the same wound healing model. nih.govatamanchemicals.com

These molecular analysis techniques provide detailed insights into the pathways through which this compound exerts its biological effects on the skin and hair follicles. nih.gov

Table of Gene Expression Modulation by Dexpanthenol in Skin

GeneEffect of DexpanthenolBiological ProcessReference
Filaggrin (FLG)UpregulationSkin Barrier Function mednexus.org
CYP1B1UpregulationWound Healing nih.govresearchgate.netatamanchemicals.com
CXCL1UpregulationWound Healing, Inflammation nih.govatamanchemicals.commdpi.com
CCL18UpregulationWound Healing, Immune Response nih.govresearchgate.netatamanchemicals.com
KAP4-2UpregulationWound Healing researchgate.netnih.govatamanchemicals.com
Psoriasin (S100A7)DownregulationInflammation, Antimicrobial Defense nih.govatamanchemicals.com

Raman Spectroscopy for Skin Moisturisation and Lipid Lamellae Organization

Confocal Raman spectroscopy is a non-invasive, analytical technique that provides detailed chemical information about the skin in vivo. nih.gov It is particularly useful for assessing skin hydration and the organization of the lipid lamellae in the stratum corneum (SC). nih.gov

Studies have utilized Raman spectroscopy to investigate the effects of panthenol-containing emollients on the skin. tandfonline.comnih.gov This technique can measure the water content profile as a function of depth within the SC. nih.gov Research has shown that a single application of a panthenol-containing emollient can lead to a relocation of water into the deeper layers of the SC, indicating a deep and sustained moisturizing effect. tandfonline.comnih.gov

Furthermore, Raman spectroscopy can provide insights into the organization of the intercellular lipid lamellae, which are crucial for the skin's barrier function. nih.govmedicaljournals.se The stratum corneum lipids, mainly composed of ceramides, cholesterol, and free fatty acids, are organized in lamellar phases. tandfonline.commedicaljournals.se It has been demonstrated that the application of a panthenol-containing formulation can improve the organization of these lipid lamellae, which is associated with enhanced skin barrier function and hydration. nih.gov An experimental study on excised porcine skin also showed that dexpanthenol promotes skin hydration by increasing the molecular mobility of lipid and protein segments within the stratum corneum. nih.gov

Integration with Biomaterials and Drug Delivery Systems

The integration of this compound with various biomaterials and drug delivery systems is an active area of research aimed at enhancing its stability, penetration, and therapeutic efficacy. While specific examples are limited in the provided search results, the principles of such integration are well-established. For instance, panthenol has been incorporated into various topical formulations like water-in-oil emulsions to improve its skin penetration and local concentration. criticalcatalyst.com

The development of novel drug delivery systems, such as nanoparticles and liposomes, could offer further advantages for delivering this compound to its target sites in the skin and hair follicles. These systems can protect the active ingredient from degradation, control its release over time, and improve its transport across the skin barrier. The use of panthenol in combination with other ingredients in sophisticated formulations, such as those with lipid lamellar technology, demonstrates a move towards more advanced delivery systems that mimic the natural structure of the skin barrier. tandfonline.com

Chemoinformatic and Computational Studies on this compound

Chemoinformatic and computational methodologies are increasingly employed to elucidate the molecular properties and interactions of chemical compounds, offering insights that complement experimental research. In the context of this compound, these approaches have been pivotal in understanding its physicochemical characteristics, its behavior in various systems, and the structural basis for its activity. These studies range from the calculation of molecular descriptors to complex simulations of its interactions with biological molecules and solvents.

This compound is the racemic mixture of the D and L enantiomers. naturalbulksupplies.com While only D-panthenol (dexpanthenol) is biologically converted to pantothenic acid (Vitamin B5), both forms exhibit moisturizing properties. atamanchemicals.comcriticalcatalyst.com Computational studies often focus on the D-enantiomer due to its biological activity, but the findings are crucial for understanding the properties of the racemic mixture used in many formulations. researchgate.netdrugbank.com

Chemoinformatic databases provide a wealth of curated information on the fundamental properties of panthenol. These descriptors are essential for computational models that predict the compound's behavior, such as its absorption and distribution.

Table 1: Computed Molecular Descriptors for Panthenol

Descriptor Value Source
Molecular Formula C9H19NO4 DrugBank Online drugbank.com
Molecular Weight 205.25 g/mol PubChem atamanchemicals.com
XLogP3-AA -0.9 PubChem atamanchemicals.com
Hydrogen Bond Donor Count 4 PubChem atamanchemicals.com
Hydrogen Bond Acceptor Count 4 PubChem atamanchemicals.com
Rotatable Bond Count 7 PubChem
Log Kow (Octanol-Water Partition Coefficient) -1.02 ECHA europa.eu

This table is interactive. Users can sort columns by clicking on the headers.

Detailed computational research has explored the molecular-level interactions of panthenol. Molecular dynamics (MD) simulations, for instance, have been used to study the interactions between D-panthenol and water molecules. researchgate.netresearchgate.net These studies revealed that the hydroxyl groups of D-panthenol are responsible for creating cavities that can incorporate water molecules. researchgate.net By applying MD simulations and analyzing radial distribution functions (RDFs), researchers can understand the nature of these interactions and the structuring of water around the panthenol molecule, providing a theoretical basis for its function as a humectant. researchgate.netresearchgate.net

Molecular docking is another powerful computational technique used to predict the binding orientation of a small molecule to a macromolecular target. nih.govresearchgate.net Studies have used this approach to investigate the interaction of pantothenic acid, the active metabolite of D-panthenol, with key signaling molecules involved in skin damage. nih.gov For example, induced fit docking simulations were performed to analyze the binding of pantothenic acid with targets like tumor necrosis factor-alpha (TNF-α), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB), which are implicated in UVB-induced photodamage. nih.gov Such studies provide favorable binding conformations and energy scores, offering a mechanistic hypothesis for the protective effects observed experimentally. nih.gov

Furthermore, quantum chemical calculations and chemometric analysis of spectroscopic data have been applied to study panthenol. researchgate.netresearchgate.net Quantum chemical methods can analyze the electronic structure of the molecule. researchgate.net In one study, near-infrared (NIR) and UV/VIS spectroscopy were combined with chemometric methods, such as Partial Least Squares (PLS) calibration, to differentiate and quantify the enantiomeric excess of panthenol in mixtures. researchgate.netresearcher.life This approach leverages subtle differences in the spectra of inclusion complexes formed between the panthenol enantiomers and a chiral selector (β-cyclodextrin) to build a robust quantitative model. researchgate.net

Table 2: Overview of Computational Research Applications for Panthenol

Research Area Computational Method Subject of Study Key Findings
Solvation & Hydration Molecular Dynamics (MD) Simulations, Radial Distribution Functions (RDFs) Interaction between D-panthenol and water molecules. researchgate.netresearchgate.net The hydroxyl groups of D-panthenol structure surrounding water molecules, forming cavities that incorporate them, which explains its humectant properties. researchgate.net
Binding Interactions Molecular Docking (e.g., GLIDE), Induced Fit Docking (IFD) Binding of pantothenic acid to signaling proteins (TNF-α, NF-κB, AP-1) involved in photodamage. nih.gov Favorable binding conformations and energy scores were identified, suggesting a molecular mechanism for its protective effects against UVB-induced damage. nih.gov
Enantiomer Analysis Chemometrics (PCR, PLS), UV/VIS & NIR Spectroscopy Quantitative determination of D- and L-panthenol enantiomers in a racemic mixture using a chiral selector. researchgate.netresearcher.life Spectroscopic differences between the enantiomers when complexed with β-cyclodextrin allow for their accurate quantification via PLS calibration models. researchgate.net

| Electronic Structure | Quantum-Chemical Calculations | Analysis of the electronic structure of panthenol. researchgate.net | Provides fundamental insights into the molecule's reactivity and properties. |

This table is interactive. Users can sort columns by clicking on the headers.

Q & A

Basic Research Questions

What are the key differences between D-Panthenol and DL-Panthenol in experimental applications, and how do these impact research design?

This compound is a racemic mixture of D- and L-enantiomers, whereas D-Panthenol is the biologically active form. The L-form lacks significant activity, making this compound less effective in studies requiring enzymatic conversion or receptor-specific interactions. Researchers must account for enantiomeric ratios when designing efficacy studies, as the presence of L-Panthenol may dilute observed biological effects. For example, in skincare studies, pure D-Panthenol is preferred for assessing wound healing or anti-inflammatory activity, while this compound serves as a cost-effective alternative for non-enantioselective applications .

How should researchers ensure chemical stability of this compound in laboratory settings?

This compound is hygroscopic and degrades under prolonged exposure to moisture or high temperatures. Storage recommendations include:

  • Powder form : -20°C in airtight containers with desiccants to prevent hydrolysis .
  • Solutions : Use anhydrous solvents (e.g., DMSO) and store at -80°C for long-term stability .
  • Handling : Work under nitrogen atmosphere to minimize oxidative degradation .
    Regular stability testing via HPLC or mass spectrometry is advised to monitor degradation products like pantothenic acid .

What analytical methods are recommended for characterizing this compound purity and structural integrity?

  • Purity assessment : Titrimetric methods (e.g., acid-base titration) quantify active ingredient content, with commercial grades typically ≥98% purity .
  • Structural verification : NMR spectroscopy (¹H/¹³C) confirms the presence of characteristic peaks (e.g., hydroxyl groups at δ 1.2–1.4 ppm, amide protons at δ 6.8–7.2 ppm) .
  • Enantiomeric separation : Chiral HPLC or capillary electrophoresis distinguishes D- and L-forms using columns like Chiralpak AD-H .

Advanced Research Questions

How can researchers design experiments to evaluate the differential biological activity of D-Panthenol versus this compound?

  • In vitro models : Use keratinocyte or fibroblast cultures to compare wound healing rates (e.g., scratch assays) and inflammatory markers (IL-6, TNF-α) between enantiomers .
  • Dose normalization : Adjust this compound concentrations to reflect the reduced active D-enantiomer content (e.g., doubling DL doses to match D-Panthenol efficacy) .
  • Enzymatic assays : Measure conversion rates to pantothenic acid using LC-MS, as D-Panthenol is oxidized 2–3× faster than the L-form in hepatic microsomes .

What methodological considerations are critical when assessing this compound's metabolic conversion to pantothenic acid in vivo?

  • Isotopic labeling : Incorporate ¹³C-labeled this compound to track metabolic pathways in animal models .
  • Tissue-specific analysis : Use HPLC-MS to quantify pantothenic acid in target tissues (e.g., skin, liver) and correlate with bioavailability .
  • Pharmacokinetic parameters : Monitor half-life differences between enantiomers, as L-Panthenol may accumulate due to slower metabolism .

How should contradictory findings regarding this compound's toxicity profile be addressed in systematic reviews?

  • Data reconciliation : Compare study conditions (e.g., purity grades, exposure duration). For instance, BASF reports non-toxicity in acute dermal tests , while Parchem notes incomplete carcinogenicity data under prolonged inhalation .
  • Regulatory alignment : Cross-reference classifications (e.g., OSHA vs. IARC) and prioritize studies adhering to OECD guidelines for acute toxicity (e.g., LD₅₀ >10,100 mg/kg in mice) .
  • Meta-analysis : Apply statistical models to weight findings by sample size and methodological rigor, highlighting gaps for future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.